
4-bromo-N-(2,2-dimethoxyethyl)-1-methyl-1H-pyrrole-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-bromo-N-(2,2-dimethoxyethyl)-1-methyl-1H-pyrrole-2-carboxamide, also known as BRD0705, is a small molecule compound that has gained significant attention in the scientific community due to its potential applications in various fields such as cancer research, neuroscience, and drug discovery. BRD0705 is a pyrrole-based compound that belongs to the class of N-alkyl carboxamides.
Scientific Research Applications
Synthesis and Chemical Applications
Synthesis of Orally Active CCR5 Antagonists
A practical synthesis method for an orally active CCR5 antagonist, involving the esterification of a related compound followed by an intramolecular Claisen type reaction, has been established. This process includes the use of similar chemical structures (Ikemoto, Ito, Nishiguchi, Miura, & Tomimatsu, 2005).
Innovative Synthesis of Pyrrole Derivatives
The compound is closely related to pyrrole derivatives, where methods like lithiation and synthesis of various substituted pyrrole-2-carboxaldehydes have been explored, showcasing its utility in creating novel pyrrole-based structures (Muchowski & Hess, 1988).
Biochemical and Medicinal Research
Bromination in Biochemical Processes
The compound's structural relation to 1H-pyrroles is significant in biochemical research, such as electrophilic aromatic bromination catalyzed by enzymes like bromoperoxidase, and its potential application in synthesizing marine natural products (Wischang & Hartung, 2011).
Development of Pharmaceuticals
Related chemical structures have been utilized in the synthesis and characterization of nonsteroidal progesterone receptor modulators, highlighting its relevance in pharmaceutical research and development (Xiao Yong-mei, 2013).
Synthesis of Antiviral and Antiproliferative Agents
Its structural analogs have been employed in the synthesis of compounds with potential antiviral and antiproliferative properties, indicating its importance in medicinal chemistry research (Swayze et al., 1992).
Research in Heterocyclic Chemistry
The related compound's structural analogs have been crucial in heterocyclic chemistry, particularly in synthesizing pyrrole derivatives with biological significance (Fukuda, Anzai, & Iwao, 2016).
Application in Crystallography and Structural Analysis
Related compounds have been synthesized and characterized through crystallography, contributing to the understanding of molecular structures in chemical research (Anuradha et al., 2014).
Cancer Research and PET Tracer Development
Analogous compounds have been synthesized for potential use in positron emission tomography (PET) tracers, aiding in cancer research and imaging of tyrosine kinase (Wang, Miller, Sledge, & Zheng, 2005).
properties
IUPAC Name |
4-bromo-N-(2,2-dimethoxyethyl)-1-methylpyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BrN2O3/c1-13-6-7(11)4-8(13)10(14)12-5-9(15-2)16-3/h4,6,9H,5H2,1-3H3,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INPPLPDMGVWXBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=C1C(=O)NCC(OC)OC)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-N-(2,2-dimethoxyethyl)-1-methyl-1H-pyrrole-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 4-({[(6-methyl-5-oxo-2,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetyl}amino)benzoate](/img/structure/B2455789.png)
![7-(2-chlorophenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2455792.png)
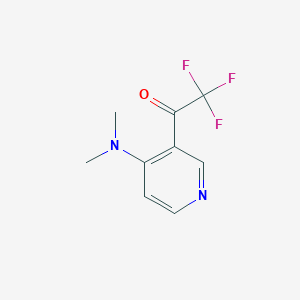

![2-Heptyl-4-methyl-7,8-dihydropurino[8,7-b][1,3]thiazole-1,3-dione](/img/structure/B2455798.png)

![(Z)-5-(4-ethoxy-3-methoxybenzylidene)-2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B2455800.png)
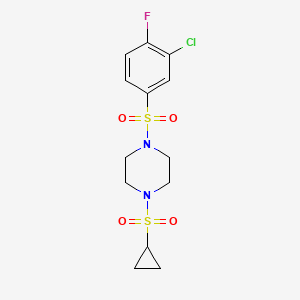
![2-(4-fluorophenyl)-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2455802.png)
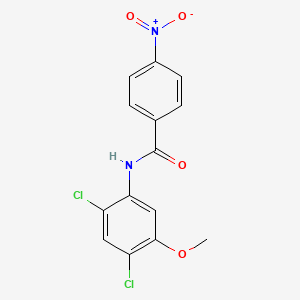
![3-[4-Amino-3-[2-(4-ethylanilino)-2-oxoethyl]sulfanyl-5-oxo-1,2,4-triazin-6-yl]propanoic acid](/img/structure/B2455806.png)
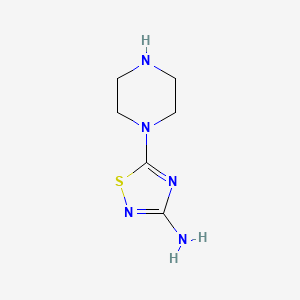
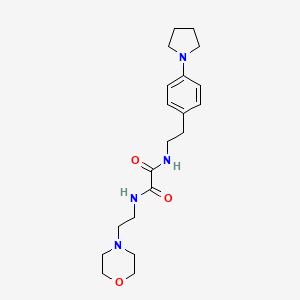
![Tert-butyl 4-{[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-1-carboxylate](/img/structure/B2455812.png)